molecular formula C16H20N4O4S B14937049 1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one

1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one

Katalognummer: B14937049
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: AOTPBEWHOMFQRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a methylsulfonyl group and an oxadiazole ring substituted with a phenyl group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as piperazine, methylsulfonyl chloride, and 3-phenyl-1,2,4-oxadiazole.

    Step 1: The piperazine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-(methylsulfonyl)piperazine.

    Step 2: The resulting 4-(methylsulfonyl)piperazine is then coupled with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methylsulfonyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the propanone moiety.

    Substitution: The phenyl group on the oxadiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the oxadiazole ring can bind to enzymes or proteins involved in cellular signaling pathways. These interactions can modulate biological processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

    1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(3-phenyl-1,2,4-thiadiazol-5-yl)propan-1-one: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(3-phenyl-1,2,4-triazol-5-yl)propan-1-one: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness: 1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one is unique due to the presence of both a piperazine ring and an oxadiazole ring, which confer specific chemical and biological properties. The combination of these rings allows for diverse interactions with molecular targets, making it a versatile compound for research and development.

Eigenschaften

Molekularformel

C16H20N4O4S

Molekulargewicht

364.4 g/mol

IUPAC-Name

1-(4-methylsulfonylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one

InChI

InChI=1S/C16H20N4O4S/c1-25(22,23)20-11-9-19(10-12-20)15(21)8-7-14-17-16(18-24-14)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3

InChI-Schlüssel

AOTPBEWHOMFQRC-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.